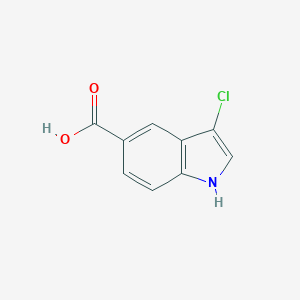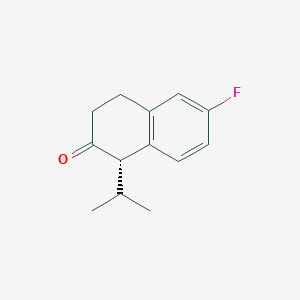
Isopropylate de bismuth(III)
Vue d'ensemble
Description
Bismuth(III) isopropoxide is a chemical compound with the molecular formula Bi(C3H7O)3. It is a white, crystalline solid that is soluble in organic solvents. This compound is known for its unique properties and is widely used in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Bismuth(III) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in asymmetric synthesis and oxidation-reduction reactions.
Biology: It is used in the preparation of bismuth-based nanoparticles for biological applications.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of bismuth-containing materials and as a precursor for other bismuth compounds.
Mécanisme D'action
Target of Action
Bismuth(III) isopropoxide, like other bismuth compounds, primarily targets microorganisms . It has been shown to inhibit the growth of Helicobacter pylori , a bacterium associated with ulcers and other gastrointestinal ailments .
Mode of Action
It’s known that bismuth compounds interact with their targets by forming strong complexes . For instance, in the case of SARS-CoV-2, bismuth-based compounds have been shown to inhibit the unwinding activity of the virus’s helicase protein (nsp13) by disrupting the binding of ATP and the DNA substrate to the viral helicase .
Biochemical Pathways
Bismuth(III) isopropoxide affects various biochemical pathways. In the context of H. pylori infection, bismuth compounds have been shown to exhibit complex molecular multi-targeted modes of action .
Pharmacokinetics
The pharmacokinetics of bismuth compounds are complex. They are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Bismuth compounds are distributed in the organs largely independent of the compound administered or the route of administration . Elimination from the body takes place via the urinary and fecal routes .
Result of Action
The result of Bismuth(III) isopropoxide’s action is the inhibition of the growth of targeted microorganisms . In the case of H. pylori, this results in the alleviation of ulcers and other gastrointestinal ailments . In the context of SARS-CoV-2, the inhibition of the helicase protein disrupts the virus’s replication process .
Action Environment
The action of Bismuth(III) isopropoxide can be influenced by environmental factors. For instance, its solubility, and thus its bioavailability and efficacy, can be affected by the acidity of the medium . Furthermore, bismuth compounds have been shown to form exceptionally strong complexes with natural organic matter, suggesting that they will most likely be associated with natural organic matter in soils, sediments, and waters .
Analyse Biochimique
Biochemical Properties
Bismuth compounds have been primarily used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . They also possess synergistic activity when combined with antibiotics, making them ideal for multiple therapy regimens and overcoming bacterial resistance
Cellular Effects
Bismuth compounds, including Bismuth(III) isopropoxide, have shown to be effective against tumoral cells, leishmaniasis, fungi, and viruses . These compounds have limited bioavailability in physiological environments
Molecular Mechanism
It has been shown that bismuth-based compounds can inhibit the unwinding activity of SARS-CoV-2 helicase by disrupting the binding of ATP and the DNA substrate to the viral helicase . This suggests that Bismuth(III) isopropoxide may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown that bismuth compounds form exceptionally strong complexes with natural organic matter, suggesting that Bismuth(III) isopropoxide may have similar properties .
Metabolic Pathways
It has been shown that bismuth compounds can disrupt central carbon metabolism in Helicobacter pylori , suggesting that Bismuth(III) isopropoxide may have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth(III) isopropoxide can be synthesized by reacting metallic bismuth with isopropanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Bi+3C3H7OH→Bi(C3H7O)3+3H2
Industrial Production Methods: In industrial settings, the production of Bismuth(III) isopropoxide involves similar reaction conditions but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction is carried out in specialized reactors that allow for precise control of temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: It can be reduced to metallic bismuth under certain conditions.
Substitution: It can undergo substitution reactions with other alcohols or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Other alcohols or ligands can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Bismuth oxides (e.g., Bi2O3).
Reduction: Metallic bismuth.
Substitution: Various bismuth alkoxides or complexes.
Comparaison Avec Des Composés Similaires
Bismuth(III) oxide: A common bismuth compound used in various applications.
Bismuth(III) chloride: Another bismuth compound with different chemical properties.
Bismuth(III) nitrate: Used in similar applications but with distinct reactivity.
Uniqueness: Bismuth(III) isopropoxide is unique due to its solubility in organic solvents and its ability to act as a versatile reagent in organic synthesis. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and material science.
Propriétés
IUPAC Name |
bismuth;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Bi/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRLIQQQKEOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627335 | |
| Record name | Bismuth(3+) tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15049-67-9 | |
| Record name | Bismuth(3+) tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)



![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)
